

A Comparative Spectroscopic Analysis of 5-Bromofuro[2,3-b]pyridine Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromofuro[2,3-b]pyridine**

Cat. No.: **B1278655**

[Get Quote](#)

An in-depth look at the ^1H and ^{13}C NMR spectral data of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and related heterocyclic systems, providing a valuable resource for researchers in synthetic chemistry and drug discovery.

This guide presents a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold. Due to the limited availability of comprehensive public data for **5-Bromofuro[2,3-b]pyridine**, this guide focuses on its close analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, for which detailed spectral information has been published in peer-reviewed literature. This comparison provides valuable insights into the electronic and structural effects of the heteroatom in the five-membered ring (oxygen vs. nitrogen) and the influence of the bromine substituent on the chemical shifts and coupling constants of the fused heterocyclic system. The data presented here serves as a crucial reference for the characterization of novel derivatives of these important pharmacophores.

^1H and ^{13}C NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.^[1] This data is compared with the spectral information for other relevant heterocyclic compounds to highlight the key differences and aid in spectral interpretation.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)

Compound	H-2	H-3	H-4	H-6	NH	Solvent
5-Bromo- 1H-pyrrolo[2,3- b]pyridine[1]	7.63 (t, J = 2.8)	6.50 (m)	8.20 (d, J = 2.0)	8.30 (d, J = 2.2)	11.91 (bs)	DMF-d ₇

Table 2: ¹³C NMR Chemical Shifts (δ , ppm)

Compound	C-2	C-3	C-3a	C-4	C-5	C-6	C-7a	Solvent
5-Bromo- 1H-pyrrolo[2,3- b]pyridi- ne[1]	128.2	100.0	122.1	130.3	111.1	142.9	147.5	DMF-d ₇

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, DMF-d₇) to a concentration of 5-10 mg/mL.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Acquisition: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired with a 45° pulse width and a longer relaxation delay (2-5 seconds) to ensure accurate integration.

- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Structural Visualization

The following diagram illustrates the chemical structure and atom numbering scheme for **5-Bromofuro[2,3-b]pyridine**, which is analogous to the discussed 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Caption: Structure and numbering of **5-Bromofuro[2,3-b]pyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 5-Bromofuro[2,3-b]pyridine Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278655#1h-and-13c-nmr-analysis-of-5-bromofuro-2-3-b-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com